molecular formula C7H16N2O B8707811 (S)-2-amino-N,N,3-trimethylbutanamide

(S)-2-amino-N,N,3-trimethylbutanamide

Cat. No.: B8707811
M. Wt: 144.21 g/mol
InChI Key: OKEFIWWKXMYCQJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-N,N,3-trimethylbutanamide is an organic compound with a unique structure that includes an amino group and a trimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-N,N,3-trimethylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with appropriate reagents to introduce the N,N-dimethylamide functionality. One common method is the use of N,N-dimethylformamide (DMF) as a solvent and a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-N,N,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-2-amino-N,N,3-trimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the trimethylbutanamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-N,N,3-trimethylbutanamide: The enantiomer of the compound with similar properties but different stereochemistry.

    2-amino-3-methylbutanoic acid: A precursor in the synthesis of (S)-2-amino-N,N,3-trimethylbutanamide.

    N,N-dimethyl-3-aminobutanamide: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with specific molecular targets makes it valuable in research and industrial applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-amino-N,N,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3/t6-/m0/s1

InChI Key

OKEFIWWKXMYCQJ-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.